3,4-Dimethoxy-N-{1-methyl-2-[(4-methylpiperazin-1-YL)methyl]-1H-1,3-benzodiazol-5-YL}benzamide -

3,4-Dimethoxy-N-{1-methyl-2-[(4-methylpiperazin-1-YL)methyl]-1H-1,3-benzodiazol-5-YL}benzamide

Catalog Number: EVT-4571717
CAS Number:
Molecular Formula: C23H29N5O3
Molecular Weight: 423.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Hu7691)

  • Compound Description: Hu7691 is a potent and selective Akt inhibitor. It exhibits low activity in inducing HaCaT apoptosis, promising kinase selectivity, and excellent anticancer cell proliferation potencies [].

1-Ethyl-5-{5-[(4-methyl-1-piperazinyl)methyl]-1,3,4-oxadiazol-2-yl}-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyridin-4-amine (EPPA-1)

  • Compound Description: EPPA-1 is a novel third-generation phosphodiesterase 4 (PDE4) inhibitor. It demonstrates a low emetogenic activity compared to other PDE4 inhibitors, suggesting an improved therapeutic index [].

4-[5-(4-Methyl-1-piperazinyl)-2,5'-bi-1H-benzimidazol-2'-yl]phenol and its o-Carboranyl Derivative

  • Compound Description: 4-[5-(4-Methyl-1-piperazinyl)-2,5'-bi-1H-benzimidazol-2'-yl]phenol is investigated as a potential candidate for boron neutron capture therapy for cancer treatment. Its o-carboranyl derivative is synthesized to introduce decaborane for enhanced therapeutic effects [].

2-Chloro-3-(methylsulfanyl)-N-(1-methyl-1H-tetrazol-5-yl)-4-(trifluoromethyl)benzamide

  • Compound Description: This compound is a potent HPPD inhibitor herbicide used to control undesirable plants in transgenic crop areas [].

Methyl [5[[4-(2-pyridinyl)-1-piperazinyl]carbonyl]-1H-benzimidazol-2-yl]carbamate (CDRI Comp. 81-470)

  • Compound Description: CDRI Comp. 81-470 is an anthelmintic compound that exhibits inhibitory effects on energy metabolism in parasites like Ancylostoma ceylanicum and Nippostrongylus brasiliensis [].

(+)-N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine ((+)-MBDB)

  • Compound Description: (+)-MBDB is a psychoactive drug and the alpha-ethyl homolog of MDMA. It produces entactogen-like effects and serves as a discriminative stimulus in behavioral studies [].

6,7-Dimethoxy-1-(3,4-dimethoxybenzyl)-4-([4-(2-methoxyphenyl)-1-piperazinyl]methyl)isoquinoline (Ro 22-4839)

  • Compound Description: Ro 22-4839 is a cerebral circulation improver with vasospasmolytic properties. It acts as a calmodulin antagonist, particularly affecting smooth muscle contraction [].

3-Methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide (APD791)

  • Compound Description: APD791 is an orally available, high-affinity 5-HT2A receptor antagonist. It exhibits potent activity on platelets and vascular smooth muscle, suggesting potential as an antithrombotic agent [].

3-Cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB)

  • Compound Description: CDPPB is a positive allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5) subtype [].

4-Nitro-N-(1-(2-fluorophenyl)-3-phenyl-1H-pyrazol-5-yl)benzamide (VU-1545)

  • Compound Description: VU-1545 is a potent positive allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5) subtype [].

Properties

Product Name

3,4-Dimethoxy-N-{1-methyl-2-[(4-methylpiperazin-1-YL)methyl]-1H-1,3-benzodiazol-5-YL}benzamide

IUPAC Name

3,4-dimethoxy-N-[1-methyl-2-[(4-methylpiperazin-1-yl)methyl]benzimidazol-5-yl]benzamide

Molecular Formula

C23H29N5O3

Molecular Weight

423.5 g/mol

InChI

InChI=1S/C23H29N5O3/c1-26-9-11-28(12-10-26)15-22-25-18-14-17(6-7-19(18)27(22)2)24-23(29)16-5-8-20(30-3)21(13-16)31-4/h5-8,13-14H,9-12,15H2,1-4H3,(H,24,29)

InChI Key

DLCIYCYMEUVIJJ-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)CC2=NC3=C(N2C)C=CC(=C3)NC(=O)C4=CC(=C(C=C4)OC)OC

Canonical SMILES

CN1CCN(CC1)CC2=NC3=C(N2C)C=CC(=C3)NC(=O)C4=CC(=C(C=C4)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.